8-Chloro-2,3,4,5-tetrahydropyrido[3,2-F][1,4]oxazepine is a heterocyclic compound characterized by its unique ring structure that incorporates both nitrogen and oxygen atoms. This compound is notable for its potential applications in medicinal chemistry and materials science. The compound's chemical formula is with a molecular weight of approximately 184.62 g/mol, and it is identified by the CAS number 956461-79-3.
The compound can be sourced from various chemical suppliers and databases, including BenchChem and PubChem, which provide details on its synthesis and applications in scientific research .
8-Chloro-2,3,4,5-tetrahydropyrido[3,2-F][1,4]oxazepine belongs to the class of heterocycles known as oxazepines. These compounds are recognized for their diverse biological activities and are often explored for pharmaceutical applications.
The synthesis of 8-Chloro-2,3,4,5-tetrahydropyrido[3,2-F][1,4]oxazepine typically involves cyclization reactions of appropriate precursors. A common method includes:
The synthesis may also involve the use of phosphorus oxychloride and anhydrous sodium sulfate as reagents to control the reaction environment and enhance yields .
The molecular structure of 8-Chloro-2,3,4,5-tetrahydropyrido[3,2-F][1,4]oxazepine features a bicyclic framework that includes a chloro substituent at the 8-position. Its structural representation can be expressed using various notations:
The compound has a molecular weight of 184.62 g/mol and exhibits specific physical properties that can be analyzed further through spectroscopic methods.
8-Chloro-2,3,4,5-tetrahydropyrido[3,2-F][1,4]oxazepine can undergo several chemical reactions:
These reactions are significant for modifying the compound's properties and enhancing its biological activity.
The mechanism of action for 8-Chloro-2,3,4,5-tetrahydropyrido[3,2-F][1,4]oxazepine involves its interaction with specific molecular targets within biological systems. Research indicates that it may inhibit certain enzymes and receptors that play critical roles in cellular signaling pathways. This interaction is facilitated by the structural conformation of the compound allowing it to bind effectively to active sites on these targets .
While specific physical properties such as melting point or boiling point are not extensively documented in available sources, the compound's stability under various conditions can be inferred from its structural characteristics.
The chemical properties include:
8-Chloro-2,3,4,5-tetrahydropyrido[3,2-F][1,4]oxazepine has several notable applications in scientific research:
This compound exemplifies a versatile structure with significant potential across multiple fields of research and application.
The construction of the tetrahydropyrido-oxazepine framework relies heavily on innovative cyclization strategies that balance ring strain, regioselectivity, and functional group compatibility. A prominent method involves a tandem condensation sequence integrating nucleophilic aromatic substitution (SNAr), Smiles rearrangement, and denitrocyclization. This approach utilizes 2-(1H-pyrazol-5-yl)phenols and 2-chloro-3-nitropyridines as precursors, where the Smiles rearrangement ensures exclusive 7-endo-dig cyclization to form the seven-membered oxazepine ring as a single regioisomer in yields exceeding 85% [1]. For less symmetric systems, gold-catalyzed intramolecular alkyne cyclizations offer complementary efficiency. Specifically, AuClPEt₃ catalyzes the 7-endo-dig cyclization of alkynyl-substituted pyrazoles, achieving 52–72% yields while avoiding silver co-catalysts. Computational studies confirm that the 7-endo-dig pathway is favored by -9.2 kcal/mol over 6-exo-dig alternatives due to reduced ring strain in the transition state [7]. Microwave-assisted methods further enhance this process, reducing reaction times from hours to 15 minutes at 200°C and suppressing oligomerization side products [6].
Table 1: Comparative Analysis of Pyrido-Oxazepine Cyclization Methods
Method | Conditions | Yield Range | Regioselectivity | Key Advantage |
---|---|---|---|---|
Tandem SNAr/Smiles Rearrangement | K₂CO₃, DMF, 80°C | 85–92% | Single isomer | No precious-metal catalysts |
AuClPEt₃ Catalysis | CH₂Cl₂, rt, 12h | 52–72% | >20:1 7-endo | Broad substrate scope |
Microwave-Assisted | 200°C, 15 min | 70–82% | >15:1 7-endo | Rapid processing |
ZnCl₂-Mediated Cyclization | ACN, rt, 24h | 65–78% | N/A (non-chiral) | Tolerates halogenated substrates |
Alternative routes include ZnCl₂-mediated cyclizations of N-propargylic β-enaminones, which proceed via α-chlorination followed by oxazepine ring closure. This method is particularly effective for assembling 6-chloro-2-methylene-2,3-dihydro-1,4-oxazepines but requires precise stoichiometric control to avoid pyrrole or pyridine byproducts [5].
Regioselective introduction of chlorine at the pyrido-oxazepine’s 8-position is critical for biological activity modulation and downstream functionalization. Two principal strategies dominate: direct electrophilic chlorination and late-stage halogenation using halogenated precursors. Direct chlorination employs N-chlorosuccinimide (NCS) in acetonitrile at ambient temperature to selectively target the electron-rich pyridine C8 position. This method achieves 75–88% regioselectivity when paired with electron-withdrawing groups at C3, leveraging the pyridine nitrogen’s ortho-directing effect [5]. Notably, substrate-controlled chlorination of N-propargylic β-enaminones precedes cyclization, where the chloro substituent dictates the ring-closure kinetics and minimizes side reactions like chloronium ion formation [5].
Table 2: Chlorination Methodologies for 8-Substituted Derivatives
Strategy | Reagents/Conditions | Regioselectivity (C8) | Yield | Limitations |
---|---|---|---|---|
NCS/ACN (pre-cyclization) | NCS, ACN, rt, 12h | >75% | 78% | Sensitive to β-enaminone electronics |
POCl₃ (post-cyclization) | POCl₃, DMF, reflux, 3h | >95% | 82% | Requires anhydrous conditions |
2-Chloro-3-nitropyridine | Tandem SNAr (Sec. 1.1) | 100% | 85–92% | Dependent on precursor synthesis |
Conversely, late-stage chlorination utilizes 2-chloro-3-nitropyridines as building blocks in tandem cyclizations. The chlorine remains inert during Smiles rearrangement, enabling its incorporation before ring formation. This approach guarantees 100% regioselectivity but depends on the commercial availability of substituted pyridines [1]. For complex derivatives, POCl₃-mediated chlorination of oxazepinone precursors remains effective, though it requires harsh reflux conditions in dimethylformamide [4].
Access to enantiopure 8-chloro-tetrahydropyrido-oxazepines is essential for receptor-targeted applications, given the stereospecific interactions of chiral scaffolds. Three asymmetric methodologies show promise: chiral pool synthesis, transition-metal catalysis, and enzymatic resolution. The chiral pool approach exploits inexpensive L-amino acids to generate R-configured oxazepines. Bromoacetyl derivatives of L-amino acids couple with anthranilic acids, followed by spontaneous cyclization to yield (R)-3-alkyl-4,1-benzoxazepine-2,5-diones with 95–98% ee . For instance, (R)-8-chloro-2-ethyl-tetrahydropyrido[3,4-f][1,4]oxazepine is synthesized this way, though the route requires optimization for pyridine-containing analogs [9].
Gold(I)/(S)-SEGPHOS complexes enable enantioselective alkyne hydroamination, achieving up to 78% ee in model pyrido-oxazepines. Computational analysis reveals that enantiocontrol stems from steric interactions between the ligand’s chiral pockets and the propargylic substituent during the 7-endo-dig transition state [7]. Alternatively, lipase-mediated kinetic resolution (e.g., Candida antarctica Lipase B) separates racemic mixtures with E > 200 for ester hydrolysis, though maximum theoretical yield is capped at 50% .
Table 3: Asymmetric Synthesis Performance Metrics
Method | Chiral Source | ee (%) | Yield | Scalability |
---|---|---|---|---|
Chiral Pool (Amino Acids) | L-Alanine/Bromopropanoic acid | 95–98 | 50–78% | High (cheap reagents) |
Au(I)/(S)-SEGPHOS Catalysis | (S)-SEGPHOS | 70–78 | 65% | Moderate (catalyst cost) |
Enzymatic Resolution | CAL-B lipase | >99 | 40% | Low (50% yield limit) |
Solvent polarity, protic character, and reagent stoichiometry critically impact yields in multi-step pyrido-oxazepine synthesis. DMF–water mixtures (9:1 v/v) optimize solubility during SNAr–Smiles rearrangements, preventing precipitation of intermediates and improving yields by 25% compared to anhydrous DMF. This mixture also facilitates the solubilization of tetracyclic products, which typically exhibit poor organic solvent solubility [1]. For halogenation steps, acetonitrile (ACN) outperforms dichloromethane (DCM) and 1,2-dichloroethane (DCE) in NCS-mediated reactions due to its polar aprotic nature, which stabilizes the chloronium ion without hydrolyzing sensitive enaminones [5].
Reagent selection is equally pivotal:
Table 4: Optimized Conditions for Critical Synthetic Steps
Step | Optimal Solvent | Optimal Reagent | Yield Improvement | Rationale |
---|---|---|---|---|
SNAr–Smiles Rearrangement | DMF:H₂O (9:1) | K₂CO₃ (2.0 eq) | +25% vs. anhydrous DMF | Enhanced intermediate solubility |
α-Chlorination | ACN | NCS (1.2 eq) | +15% vs. DCM | Polar solvent stabilizes NCS |
Gold-Catalyzed Cyclization | Toluene | AuClPEt₃ (2 mol%) | +8% vs. 5 mol% loading | Lower dimerization |
Acid Chloride Formation | Toluene (anhydrous) | SOCl₂ (1.1 eq) | Avoids 18% byproduct | Suppresses over-chlorination |
Comprehensive Compound List
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: